N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Description
N-[(2E)-3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole-derived compound characterized by a 2,3-dihydrobenzothiazole core with 3,6-dimethyl substituents. The structure includes a sulfonamido-benzamide moiety attached to the benzothiazol-2-ylidene scaffold, which is stabilized by conjugation and intramolecular hydrogen bonding.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-8-11-17(12-9-15)31(28,29)25-19-7-5-4-6-18(19)22(27)24-23-26(3)20-13-10-16(2)14-21(20)30-23/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGSZDUGWAHVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure
The compound features a benzothiazole moiety and a sulfonamide group, which are known for their biological significance. Its molecular formula is , with a molecular weight of approximately 365.4057 g/mol.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, research conducted on various lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain benzothiazole derivatives effectively inhibit cell proliferation in both 2D and 3D cultures.
Key Findings:
- IC50 Values : In the 2D assays, the IC50 values for HCC827 and NCI-H358 cell lines were found to be 6.26 ± 0.33 μM and 6.48 ± 0.11 μM, respectively. In contrast, the values in 3D assays were higher (HCC827: 20.46 ± 8.63 μM; NCI-H358: 16.00 ± 9.38 μM) .
- Mechanism of Action : The compounds were observed to bind within the minor groove of AT-DNA, indicating a potential mechanism for their antitumor activity through DNA interaction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Testing included both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
Research Insights:
- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines.
- Results : Compounds similar to the target compound showed promising antibacterial activity, particularly against E. coli and S. aureus, suggesting potential as new antimicrobial agents .
Additional Pharmacological Effects
Beyond antitumor and antimicrobial activities, benzothiazole derivatives are noted for various other pharmacological effects including:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.
- Antioxidant : The compounds may exhibit antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases .
Study on Anticancer Activity
A notable study involved the evaluation of several benzothiazole derivatives against lung cancer cell lines using both MTS cytotoxicity assays and BrdU proliferation assays. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial efficacy of benzothiazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives had lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics, highlighting their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key comparisons include:
Key Comparative Findings
In contrast, the piperidinyl-sulfonyl group in introduces polarity, enhancing aqueous solubility but possibly reducing passive diffusion. The ethoxy group in may confer metabolic stability by resisting oxidative degradation, a feature absent in the target compound.
Hydrogen Bonding and Crystallographic Behavior :
- The sulfonamido and benzamide groups in the target compound enable hydrogen bonding with biological targets or crystal lattice partners, akin to patterns observed in other benzothiazole derivatives .
- The methoxy group in could engage in weaker C–H···O interactions compared to the methyl groups in the target compound, affecting crystal packing or solubility .
Stereoelectronic Effects: The (2E)-configuration in the target compound ensures conjugation across the benzothiazole and benzamide moieties, stabilizing the planar structure. This contrasts with compounds lacking stereochemical specificity, where reduced planarity might diminish binding affinity .
The piperidinyl and ethoxy derivatives () likely require additional functionalization steps, increasing synthetic complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
